Cyclohexyl 4-{[(4-bromophenyl)carbonyl]amino}benzoate
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Overview
Description
Cyclohexyl 4-(4-bromobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyclohexyl group attached to a benzoate moiety, which is further substituted with a 4-bromobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 4-(4-bromobenzamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-bromobenzoic acid: This can be achieved by bromination of benzoic acid using bromine in the presence of a catalyst.
Formation of 4-bromobenzoyl chloride: The 4-bromobenzoic acid is then converted to 4-bromobenzoyl chloride using thionyl chloride.
Amidation Reaction: The 4-bromobenzoyl chloride is reacted with cyclohexylamine to form 4-(4-bromobenzamido)benzoic acid.
Esterification: Finally, the 4-(4-bromobenzamido)benzoic acid is esterified with cyclohexanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield cyclohexyl 4-(4-bromobenzamido)benzoate.
Industrial Production Methods
Industrial production of cyclohexyl 4-(4-bromobenzamido)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(4-bromobenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzamido group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The benzoate moiety can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products include various substituted benzoates.
Reduction: Products include cyclohexyl 4-(4-aminobenzamido)benzoate.
Oxidation: Products include cyclohexyl 4-(4-bromobenzamido)benzoic acid.
Scientific Research Applications
Cyclohexyl 4-(4-bromobenzamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexyl 4-(4-bromobenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom in the 4-bromobenzamido group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The ester linkage allows for hydrolysis under physiological conditions, releasing the active benzoate moiety.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclohexylbenzamide: Similar structure but lacks the ester linkage.
Cyclohexyl 4-(4-methoxybenzamido)benzoate: Similar structure but with a methoxy group instead of a bromine atom.
Uniqueness
Cyclohexyl 4-(4-bromobenzamido)benzoate is unique due to the presence of both the cyclohexyl group and the 4-bromobenzamido group, which confer specific chemical and biological properties. The bromine atom allows for unique interactions through halogen bonding, and the ester linkage provides a site for hydrolysis, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20BrNO3 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
cyclohexyl 4-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H20BrNO3/c21-16-10-6-14(7-11-16)19(23)22-17-12-8-15(9-13-17)20(24)25-18-4-2-1-3-5-18/h6-13,18H,1-5H2,(H,22,23) |
InChI Key |
KOUALEPJNMWHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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